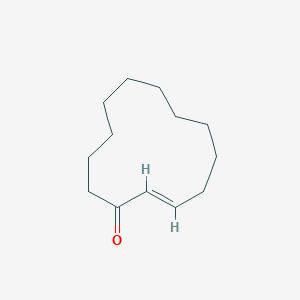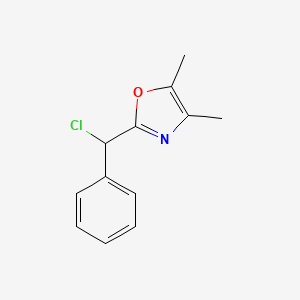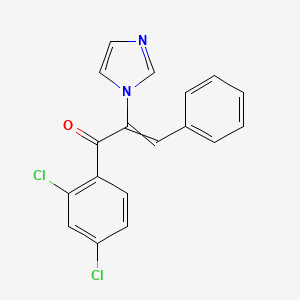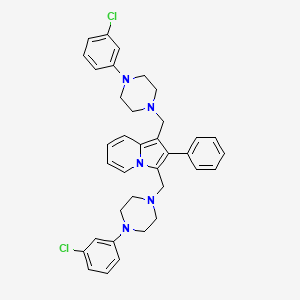
2-Cyclotridecen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclotridecen-1-one is a cyclic ketone with the molecular formula C14H24O. It belongs to the class of organic compounds known as cyclic ketones, which are characterized by a ketone group conjugated to a cyclic moiety. This compound is notable for its unique structure, which includes a 13-membered ring with a double bond and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclotridecen-1-one can be achieved through various methods. One common approach involves the cyclization of long-chain alkenes using specific catalysts and reaction conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yield. The process typically requires precise control of temperature, pressure, and reaction time to optimize the formation of the cyclic ketone.
Chemical Reactions Analysis
Types of Reactions
2-Cyclotridecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-Cyclotridecen-1-ol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclotridecen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cyclic ketones.
Biology: The compound’s unique structure makes it a subject of interest in studies of biological activity and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of 2-Cyclotridecen-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its double bond allows for interactions with other molecules, potentially leading to the formation of reactive intermediates that can influence biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclotetradecen-1-one: Another cyclic ketone with a 14-membered ring, similar in structure but with a different ring size.
Cyclododecanone: A cyclic ketone with a 12-membered ring, differing in ring size and chemical properties.
Uniqueness
2-Cyclotridecen-1-one is unique due to its specific ring size and the presence of both a double bond and a ketone group
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2E)-cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2/b11-9+ |
InChI Key |
GPZWCHONRYSILX-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCCCCC(=O)/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
